2,4-dichloro-N'-[(E)-{5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide
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Overview
Description
2,4-dichloro-N’-({5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-furyl}methylene)benzohydrazide is a complex organic compound that belongs to the class of hydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N’-({5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-furyl}methylene)benzohydrazide typically involves multiple steps, starting with the preparation of the triazole and furan intermediates. The key steps include:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring.
Synthesis of the Furan Ring: The furan ring is synthesized through a series of reactions involving the formation of a furfural intermediate, followed by cyclization.
Coupling Reactions: The triazole and furan intermediates are then coupled with a benzohydrazide derivative under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N’-({5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-furyl}methylene)benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
2,4-dichloro-N’-({5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-furyl}methylene)benzohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N’-({5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-furyl}methylene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Similar Compounds
2,4-dichloro-N’-({5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-furyl}methylene)benzohydrazide: Unique due to its specific combination of triazole, furan, and benzohydrazide moieties.
Other Triazole Derivatives: Compounds with similar triazole rings but different substituents, such as 4,5-diphenyl-1,2,4-triazole derivatives.
Furan Derivatives: Compounds with furan rings and various substituents, such as furfural derivatives.
Properties
Molecular Formula |
C26H17Cl2N5O2S |
---|---|
Molecular Weight |
534.4g/mol |
IUPAC Name |
2,4-dichloro-N-[(E)-[5-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C26H17Cl2N5O2S/c27-18-11-13-21(22(28)15-18)25(34)31-29-16-20-12-14-23(35-20)36-26-32-30-24(17-7-3-1-4-8-17)33(26)19-9-5-2-6-10-19/h1-16H,(H,31,34)/b29-16+ |
InChI Key |
ZWFJIWOKGMKLEV-MUFRIFMGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SC4=CC=C(O4)/C=N/NC(=O)C5=C(C=C(C=C5)Cl)Cl |
SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SC4=CC=C(O4)C=NNC(=O)C5=C(C=C(C=C5)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SC4=CC=C(O4)C=NNC(=O)C5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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